molecular formula C16H12O3 B1587257 4-Benzoylphenyl acrylate CAS No. 22535-49-5

4-Benzoylphenyl acrylate

Cat. No. B1587257
CAS RN: 22535-49-5
M. Wt: 252.26 g/mol
InChI Key: LTYBJDPMCPTGEE-UHFFFAOYSA-N
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Description

4-Benzoylphenyl acrylate is a monomer that can be polymerized by a variety of methods . It is the most common monomer used in radiation-curing polymers, which are activated by exposure to ultraviolet light .


Synthesis Analysis

Different contents of acrylate monomers, including acrylic acid (AA), 1H,1H,2H,2H-tridecafluoro-n-octyl acrylate (TFOA), and 4-benzoylphenyl acrylate (BPA) were thermally polymerized to obtain a series of terpolymers .


Molecular Structure Analysis

The molecular formula of 4-Benzoylphenyl acrylate is C16H12O3 . Its average mass is 252.265 Da and its monoisotopic mass is 252.078644 Da .


Chemical Reactions Analysis

4-Benzoylphenyl acrylate is a monomer that can be polymerized by a variety of methods . It is the most common monomer used in radiation-curing polymers, which are activated by exposure to ultraviolet light .


Physical And Chemical Properties Analysis

4-Benzoylphenyl acrylate has a molecular weight of 252.27 . It is a solid at room temperature .

Scientific Research Applications

Photopolymerization Initiators and Modifiers
4-Benzoylphenyl acrylate has been explored for its role in the photopolymerization process. For example, a study on nitroxide-mediated photopolymerization introduces a compound bearing a chromophore group linked to the aminoxyl function, using UV irradiation to generate radicals for polymerization (Guillaneuf et al., 2010). Another investigation highlighted the efficiency of certain photoinitiators, including benzophenone derivatives, in acrylate polymerization, demonstrating the potential for rapid polymerization rates under specific conditions (Cavitt et al., 2004).

Copolymer Synthesis and Characterization
Research has also delved into the synthesis and characterization of copolymers involving 4-Benzoylphenyl acrylate. Studies have reported on the copolymerization of this compound with other monomers, detailing the characterization, thermal properties, and reactivity ratios of the resulting copolymers (Mary & Reddy, 1991; Narasimhaswamy et al., 1991). These findings are crucial for developing materials with tailored properties for specific applications.

Enhancement of Adhesive Properties
A significant area of application for 4-Benzoylphenyl acrylate is in the development of photoreactive UV-crosslinkable adhesives. Research has demonstrated the use of copolymerizable photoinitiators, including derivatives of 4-Benzoylphenyl acrylate, in creating adhesives characterized by excellent adhesion, cohesion, and resistance to environmental factors (Czech et al., 2012). These adhesives find applications in various industrial processes, offering enhanced performance and reliability.

Functional Monomers in Polymer Design
Another research direction involves using 4-Benzoylphenyl acrylate as a functional monomer in polymer design, contributing to the synthesis of environmentally responsive terpolymers. Such polymers exhibit phase separation and temperature-responsive properties, potentially useful in bio-separation processes and the development of responsive hydrogels (Abdelaty, 2019).

Safety And Hazards

4-Benzoylphenyl acrylate is harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes

properties

IUPAC Name

(4-benzoylphenyl) prop-2-enoate
Source PubChem
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InChI

InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYBJDPMCPTGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066808
Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Benzoylphenyl acrylate

CAS RN

22535-49-5
Record name 4-(Acryloyloxy)benzophenone
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Synthesis routes and methods I

Procedure details

A three-neck round-bottom flask fitted with an addition funnel, thermometer and a mechanical stirrer was charged with 100 ml of water, 40 g (0.20M) of p-hydroxybenzophenone and 8.8 g of sodium hydroxide. The flask was cooled in an ice bath to 8°-10° C., then 20 g (0.22) of acryloyl chloride were added dropwise while holding the temperature at 8°-10° C. When the addition was complete, the reaction mixture was stirred for an additional half hour. Then 150 ml of diethyl ether was added to dissolve the product of the reaction. The ether layer was separated from the water layer and washed twice with 3% sodium hydroxide and twice with water. The solution was dried over magnesium sulfate, filtered and stripped. An amount of 43.0 g of an oily product was obtained and purified by recrystallization from absolute ethanol, from which an amount of about 34.7 g of white crystalline product was isolated.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.3 g (16.25 mmoli) of NaOH 50% water solution, were added to a solution of 3 g (15.21 mmol) of 4-hydroxybenzophenone in 20 cc of methyl ethyl ketone. After 30 minutes under stirring, a solution of 1.59 g (15.21 mmol) of methacryloyl chloride in 5 mL of methyl ethyl ketone were added dropwise. After the addition the reaction mixture was stirred for 1 hour, filtered and the solvent was evaporated. The oil residue was purified by flash chromatography on silica gel (eluent CH2Cl2) to obtain 2.74 g of a colourless liquid.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 g quantity of 4-hydroxybenzophenone was added to 500 ml of water containing 22.0 g of sodium hydroxide. The solution was stirred until all of the benzophenone had dissolved. After the solution had cooled to 5°-10° C., there was added 45.5 g of acrylyl chloride over a period of 30 minutes, to yield a white solid which was recovered by filtration after the solution had been stirred for 2 hours at 5°-10° C. and an additional hour at room temperature. The white solid was recrystallized from ethanol and found to have m.p. 44°-46° C. Infrared and NMR spectra confirmed the structure of 4-acryloxybenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Narasimhaswamy, NT Murthy… - Die Angewandte …, 1993 - Wiley Online Library
… In the case of 4-benzoylphenyl acrylate crosslinked copolymer (Fig. 1 B), the ester carbonyl of the unit is observed at 1751 cm-' and the keto carbonyl gave a sharp and intense band at …
Number of citations: 10 onlinelibrary.wiley.com
AV Sesha Sainath, A Kameswara Rao… - Journal of applied …, 2000 - Wiley Online Library
Aryloxycarbonylphenyl acrylates and methacrylates were prepared by reacting 4‐acryloyloxybenzoyl chloride and 4‐methacryloyloxybenzoyl chloride with different phenols. They were …
Number of citations: 24 onlinelibrary.wiley.com
E Saiz, E Riande, J San Roman, EL Madruga - Macromolecules, 1990 - ACS Publications
… (PPCI), which correspond to the dipole moments of therepeat unitsof poly(4-biphenyl acrylate) (PPA), poly (4-phenoxyphenyl acrylate) (PPOA), and poly(4-benzoylphenyl acrylate) (…
Number of citations: 6 pubs.acs.org
T Gencoglu, B Graff, F Morlet‐Savary… - …, 2021 - Wiley Online Library
… Michael addition reaction of N,N’-methylene bisacrylamide and 1,4-diaminobutane, then carrying out another aza-Michael addition reaction between OAA and 4-benzoylphenyl acrylate …
J Xu, P Lu, L Wang, Y Fan, W Tian, J Xu… - Journal of Materials …, 2021 - pubs.rsc.org
… Initially, different contents of acrylate monomers, including acrylic acid (AA), 1H,1H,2H,2H-tridecafluoro-n-octyl acrylate (TFOA), and 4-benzoylphenyl acrylate (BPA) were thermally …
Number of citations: 14 pubs.rsc.org
R Diaz-Calleja, E Riande… - The Journal of Physical …, 1993 - ACS Publications
… Finally, the statistics used in this work give a good account of the intramolecular correlation coefficient of poly(4-benzoylphenyl acrylate). According to the statistical analysis, racemic …
Number of citations: 12 pubs.acs.org
TG Hwang, M Jeong, J Park, YJ Jung… - Sensors and Actuators B …, 2022 - Elsevier
… -crosslinked copolymer–titania hybrid (Ti70) with a high refractive index and a photo-crosslinked methyl acrylate (MA)-based polymeric material containing 4-benzoylphenyl acrylate (…
Number of citations: 3 www.sciencedirect.com
X Wei, Y Xue, Y Sun, L Chen, C Zhang, Q Wu… - Chemical Engineering …, 2023 - Elsevier
… Herein, a new robust polypyrrole (PPy)-coated copoly(isopropylacrylamide-4-benzoylphenyl acrylate) [P(NIPAM-ABP)] electrospun light-responsive hydrogel is explored. The (PPy)-…
Number of citations: 17 www.sciencedirect.com
X Wei, Q Wu, L Chen, Y Sun, L Chen… - … Applied Materials & …, 2023 - ACS Publications
… Herein, we have explored an anisotropic bilayer hydrogel actuator with an Fe 3 O 4 /co-poly(isopropylacrylamide-4-benzoylphenyl acrylate) [Fe 3 O 4 /P(NIPAM-ABP)] active layer and …
Number of citations: 9 pubs.acs.org
X Li, J Shi, C Kong, C Li, H Wang, L Yang - Available at SSRN 4593971 - papers.ssrn.com
… capability is prepared by 4-benzoylphenyl acrylate (ABP) and … Herein, 4-benzoylphenyl acrylate, a polymerizable … , 90%), n-Butyl acrylate(BA, 99%), 4-Benzoylphenyl acrylate 104 …
Number of citations: 0 papers.ssrn.com

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